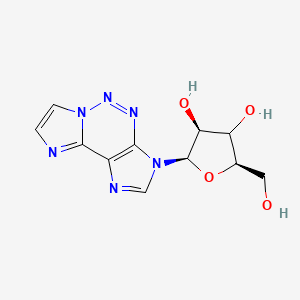

2-Aza-|A-adenosine

Descripción

Historical Context of Nucleoside Analogues in Research and Therapeutics

The journey of nucleoside analogues began with the recognition of their potential as antimetabolites—compounds that can interfere with the metabolic pathways of cells. cuni.cz Cytotoxic nucleoside analogues were among the pioneering chemotherapeutic agents for cancer treatment. cuni.cz Since the initial approval of cytarabine (B982) in 1969 for acute myeloid leukemia, a multitude of nucleoside analogues have been synthesized and clinically evaluated for various cancers. researchgate.net This family of drugs includes derivatives of deoxycytidine, deoxyadenosine, and deoxyguanosine. researchgate.net

The success of nucleoside analogues in oncology paved the way for their exploration as antiviral agents. The first antiviral nucleoside analogue, idoxuridine, was approved in 1962. Currently, over 25 nucleoside and nucleotide analogues are approved for treating viral infections such as hepatitis, HIV, and herpesvirus infections. researchgate.net A pivotal moment in antiviral drug development was the introduction of zidovudine (B1683550) (AZT) in 1987, the first approved treatment for HIV. wikipedia.org This marked the beginning of an era focused on developing nucleoside reverse transcriptase inhibitors (NRTIs) that could effectively combat the AIDS epidemic. wikipedia.org

The timeline below highlights some key milestones in the development of nucleoside analogues:

| Year | Milestone | Therapeutic Area |

| 1962 | Approval of Idoxuridine | Antiviral (Herpes Simplex Virus) |

| 1964 | Synthesis of 5-azacytidine (B1684299) and dideoxyadenosine | Anticancer, Antiviral Research |

| 1969 | FDA approval of cytarabine | Anticancer (Acute Myeloid Leukemia) |

| 1972 | Discovery of Ribavirin, a broad-spectrum antiviral | Antiviral |

| 1987 | FDA approval of zidovudine (AZT) | Antiviral (HIV) |

| 2004 | FDA approval of 5-azacitidine for myelodysplastic syndrome | Anticancer |

Rationale for Nucleobase and Sugar Moiety Modifications

The therapeutic efficacy and biological specificity of nucleoside analogues stem from targeted alterations to their two main components: the nucleobase and the sugar moiety. rsc.orgnih.gov Even minor structural changes can have profound effects on their biological properties. nih.govnih.gov

Nucleobase Modifications: The heterocyclic base of a nucleoside is crucial for its recognition by enzymes and for the hydrogen bonding that governs nucleic acid structure. frontiersin.org Modifications to the nucleobase can:

Alter Enzyme Interactions: Changing the structure of the nucleobase can enhance or inhibit the ability of enzymes like polymerases or kinases to recognize and process the analogue. frontiersin.org

Improve Stability: Modifications can protect the analogue from enzymatic degradation, increasing its bioavailability and duration of action. biomolther.org

Introduce New Functionalities: Attaching functional groups can confer novel properties, such as fluorescence, for research applications. bldpharm.com

Sugar Moiety Modifications: The sugar component, typically a ribose or deoxyribose, dictates the conformation and stability of the nucleoside and the resulting nucleic acid. researchgate.net Modifications to the sugar can:

Induce Chain Termination: Alterations at the 2' or 3' position of the sugar can prevent the formation of the phosphodiester bond required for DNA or RNA chain elongation, a key mechanism for many antiviral and anticancer drugs. nih.gov

Enhance Nuclease Resistance: Modifications can make the resulting nucleic acid strand resistant to cleavage by cellular nucleases, prolonging the therapeutic effect of antisense oligonucleotides. rsc.org

Classification of Modified Nucleosides: Aza-Nucleosides and Etheno-Nucleosides

Among the vast array of modified nucleosides, aza-nucleosides and etheno-nucleosides represent important classes with distinct structural features and applications.

Aza-Nucleosides: These are analogues where a carbon atom in the nucleobase or the sugar ring is replaced by a nitrogen atom. jst.go.jp

Base-Modified Aza-Nucleosides: For example, in 2-aza-adenosine , a carbon at position 2 of the adenine (B156593) base is replaced by a nitrogen. oup.com This modification can alter the hydrogen bonding pattern and electronic properties of the nucleobase. 8-Azaadenosine (B80672) is another example where the carbon at the 8-position is replaced by nitrogen. nih.gov

Sugar-Modified Aza-Nucleosides (Azanucleosides): In these compounds, the oxygen atom of the furanose ring is substituted with a nitrogen atom. jst.go.jp This substitution can influence the sugar's pucker and its interactions with enzymes. Azanucleosides can be further classified as N-azanucleosides, with a C-N glycosidic bond, or more stable C-azanucleosides, with a C-C glycosidic bond. jst.go.jp

Etheno-Nucleosides: These are characterized by the addition of an etheno bridge (–CH=CH–) to the nucleobase, creating an additional ring. A prominent example is 1,N6-ethenoadenosine . These derivatives are often highly fluorescent, making them valuable probes in biochemical studies to investigate the structure and dynamics of nucleic acids and protein-nucleic acid interactions. nih.govnih.gov The compound 2-Aza-1,N6-ethenoadenosine combines features of both classes, containing an aza-modification and an etheno bridge. nih.govmedchemexpress.com

Overview of Research Approaches for Novel Nucleoside Analogues

The quest for new and improved nucleoside analogues is a dynamic area of research that integrates synthetic chemistry, biochemistry, and molecular biology. rsc.orgmdpi.com

Key research approaches include:

Rational Drug Design: This approach leverages knowledge of the three-dimensional structures of target enzymes (e.g., viral polymerases, reverse transcriptases) to design analogues that fit precisely into the active site and act as potent inhibitors. nih.gov Computational docking studies are often employed to predict the binding affinity and selectivity of new designs. nih.gov

Combinatorial Chemistry and High-Throughput Screening: These methods allow for the rapid synthesis and evaluation of large libraries of diverse nucleoside analogues to identify lead compounds with desired biological activities. researchgate.net

Prodrug Strategies: To overcome challenges such as poor solubility or inefficient phosphorylation, nucleoside analogues are often converted into prodrugs. mdpi.com These are inactive precursors that are metabolized into the active form within the cell. The ProTide approach is a notable example, where a phosphate (B84403) group is masked with protecting groups that are cleaved off inside the cell to release the active nucleotide. nih.gov

Biocatalysis: Enzymes are increasingly being used as catalysts in the synthesis of nucleoside analogues. rsc.org This approach can offer high stereoselectivity and more environmentally friendly reaction conditions compared to traditional chemical synthesis. rsc.org

Development of C-Nucleosides: Research into C-nucleosides, where the nucleobase is linked to the sugar via a C-C bond instead of a C-N bond, is gaining traction. mdpi.com This modification makes them resistant to enzymatic cleavage, potentially leading to greater metabolic stability. jst.go.jpmdpi.com

The continuous development of these research strategies fuels the discovery of next-generation nucleoside analogues with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance. researchgate.netnih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12N6O4 |

|---|---|

Peso molecular |

292.25 g/mol |

Nombre IUPAC |

(2R,3S,5R)-2-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H12N6O4/c18-3-5-7(19)8(20)11(21-5)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-20H,3H2/t5-,7?,8+,11-/m1/s1 |

Clave InChI |

KTULKJXUQUOHBI-DWVWSIQXSA-N |

SMILES isomérico |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

SMILES canónico |

C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origen del producto |

United States |

Chemical Synthesis and Derivatization of 1,n6 Etheno 2 Aza Adenosine

Historical Synthetic Routes to Etheno-Nucleosides

The first synthesis of etheno-nucleosides was reported in the 1970s. nih.gov Researchers successfully treated adenosine (B11128) and cytidine (B196190) with chloroacetaldehyde to produce the fluorescent derivatives 1,N6-ethenoadenosine (εA) and 3,N4-ethenocytidine (εC), respectively. nih.gov This reaction provided a new class of chemically modified nucleic acid components. nih.gov The development of these fluorescent analogs of naturally occurring nucleosides, such as ATP and NAD+, was a significant step forward for biochemical studies. nih.gov

Initially, it was noted that guanosine (B1672433) did not readily react with aqueous chloroacetaldehyde to form an etheno derivative. nih.gov However, subsequent research has established mechanisms for the formation of etheno adducts of guanosine as well. nih.govresearchgate.net The formation of these etheno adducts can also occur endogenously from metabolic products of carcinogens like vinyl chloride or through processes such as lipid peroxidation. nih.gov

Specific Synthesis of 1,N6-Etheno-2-Aza-Adenosine from Etheno-Adenosine

The novel fluorescent nucleoside, 1,N6-etheno-2-aza-adenosine, was synthesized from 1,N6-etheno-adenosine. nih.govnih.gov The synthesis involves a two-step process initiated by treatment with an alkali, followed by nitrosation. nih.govnih.gov This transformation results in the replacement of the C-2 carbon of the purine (B94841) ring system with a nitrogen atom.

Reaction Conditions and Key Reagents

The synthesis of 1,N6-etheno-2-aza-adenosine from 1,N6-etheno-adenosine is achieved through a specific set of reactions. The process begins with the treatment of the starting material with an alkali, which causes a rearrangement of the N-alkylated adenosine analog. scispace.com This is followed by a nitrosation step to yield the final 2-aza product. nih.govnih.gov

| Step | Reagents & Conditions | Purpose |

| Alkali Treatment | 1,N6-etheno-adenosine in an alkaline solution (e.g., NaOH) | To induce rearrangement of the etheno-adenosine structure. nih.govnih.govscispace.com |

| Nitrosation | Introduction of a nitrosating agent (e.g., sodium nitrite in acidic medium) | To facilitate the ring transformation and introduction of the second nitrogen atom into the purine ring system, forming the aza-nucleoside. nih.govnih.gov |

Elucidation of Formation Mechanism via Tracers

The mechanism for the formation of 1,N6-etheno-2-aza-adenosine was investigated using isotopically labeled adenosine. nih.govnih.gov Specifically, adenosine tritiated at the C-8 and C-2 positions was used to trace the fate of these carbon atoms during the reaction sequence. nih.govnih.gov The results of these tracer studies demonstrated that the transformation involves deformylation exclusively at the C-2 position of the purine ring. nih.govnih.gov This finding confirmed that the C-2 carbon and its associated hydrogen atom are removed and replaced by a nitrogen atom to form the 2-aza analog. nih.govnih.gov The reaction proceeds through a reactive intermediate, identified as 3-β-D-ribofuranosyl-4-amino-5-(imidazol-2-yl) imidazole (B134444). nih.gov

Optimization Strategies for Yield

While the primary synthesis of 1,N6-etheno-2-aza-adenosine has been successfully demonstrated, the available literature primarily focuses on the initial synthetic route and the elucidation of its mechanism. nih.govnih.govscispace.com Detailed studies dedicated specifically to the optimization of reaction conditions to maximize the yield of this particular compound are not extensively reported in the foundational papers. General principles of synthetic organic chemistry, such as control of temperature, reaction time, and stoichiometry of reagents, would be applicable for optimizing the yield.

Synthesis of 2-Aza-Adenosine-3′,5′-Cyclic Phosphate (B84403) via 1,N6-Etheno-c-AMP

A derivative of 2-aza-adenosine, the 2-aza-adenosine-3′,5′-cyclic phosphate (2-aza-c-AMP), can be synthesized from 1,N6-etheno-adenosine-3',5'-cyclic monophosphate (1,N6-etheno-c-AMP). oup.comnih.gov This synthesis provides an efficient route to the 2-aza-c-AMP analog. oup.com The reaction involves treating 2-aza-1,N6-etheno-c-AMP with N-Bromosuccinimide (NBS) or bromine (Br2) under mild conditions, which results in a high yield of 2-aza-c-AMP. oup.com This method is considered an excellent pathway for the synthesis of this cyclic nucleotide analog. oup.com

General Methodologies for Aza-Nucleoside Synthesis

The synthesis of nucleosides, including aza-nucleosides, generally involves the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. wikipedia.org Several general methods have been developed for this purpose. wikipedia.orgorganicreactions.org

| Method | Description | Advantages | Limitations |

| Fusion Method | Involves heating the base with an acetyl-protected 1-acetoxyribose at high temperatures (e.g., 155 °C). wikipedia.org | Simple procedure. | High temperatures can lead to side products; yields are often moderate (up to 70%). wikipedia.org |

| Metal Salt Method | A metal salt of the heterocyclic base (e.g., silver, mercury, or sodium salts) is reacted with a protected sugar halide. wikipedia.org | Milder conditions than the fusion method. | Insolubility of some metal salts can be problematic. wikipedia.org |

| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | A silylated heterocyclic base is combined with a protected sugar acetate (B1210297) in the presence of a Lewis acid. wikipedia.org | Generally the mildest method, avoids insolubility issues. wikipedia.org | Site selectivity can be an issue with heterocycles containing multiple basic sites. wikipedia.org |

| Enzymatic Synthesis | Chemo-enzymatic approaches using enzymes like purine-nucleoside phosphorylase (PNP) can be used to synthesize certain nucleoside analogs. mdpi.com | High stereoselectivity and regioselectivity under mild conditions. | Substrate specificity of the enzyme can limit the scope of the reaction. |

Azanucleosides are a class of compounds where the furanosyl oxygen is replaced by nitrogen, or more broadly, where the purine or pyrimidine base contains an additional nitrogen atom. researchgate.net The synthesis of these analogs is a key area of research for developing new therapeutic agents. researchgate.net

Approaches to Introduce Further Modifications and Functional Groups

The introduction of further modifications and functional groups to the 1,N6-etheno-2-aza-adenosine scaffold can be approached by targeting either the nucleobase or the ribose sugar moiety. These modifications are instrumental in fine-tuning the molecule's biological activity, stability, and fluorescent properties.

Modifications to the Nucleobase: Strategies for modifying the purine ring system often involve leveraging the reactivity of specific positions. For 1,N6-etheno-2-aza-adenosine, the introduction of substituents could be explored at positions that are not part of the etheno bridge. General strategies for purine modification that could be adapted include:

Electrophilic Aromatic Substitution: Although the electron-rich nature of the purine ring is altered by the aza-substitution and etheno ring, carefully selected electrophilic reagents could potentially introduce functional groups like halogens or nitro groups, which can then serve as handles for further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Nucleophilic Aromatic Substitution: The presence of the nitrogen atoms in the purine ring system can facilitate nucleophilic substitution reactions, particularly if an activating group is present.

Modification of the Etheno Bridge: While challenging without disrupting the fluorescent properties, chemical modifications to the etheno bridge itself could be a route to novel analogs. This might involve reactions that target the double bond, although such approaches would need to be carefully considered to maintain the desired fluorescence.

Modifications to the Ribose Moiety: The ribose sugar offers several positions for modification, primarily the hydroxyl groups at the 2', 3', and 5' positions. These modifications can significantly impact the nucleoside's conformation, stability against enzymatic degradation, and cellular uptake. biosynth.com

Protection and Deprotection Strategies: A cornerstone of nucleoside chemistry is the use of protecting groups to selectively modify one hydroxyl group in the presence of others. Common protecting groups for the 5'-hydroxyl include trityl (Tr), dimethoxytrityl (DMT), and tert-butyldimethylsilyl (TBDMS). The 2' and 3'-hydroxyls can be protected as an acetal, for instance, using an isopropylidene group.

Functionalization of Hydroxyl Groups: Once selectively protected, the free hydroxyl groups can be converted into a variety of other functional groups. For example, the 5'-hydroxyl is commonly phosphorylated to generate nucleotides. It can also be oxidized to an aldehyde for further reactions or converted to an amine.

Introduction of 2'-Modifications: Modifications at the 2'-position of the ribose are particularly important for enhancing the nuclease resistance of oligonucleotides. Common 2'-modifications include the introduction of a fluoro (2'-F), methoxy (2'-O-Me), or amino (2'-NH2) group.

The following table summarizes potential modification strategies for 1,N6-etheno-2-aza-adenosine:

| Target Moiety | Position | Modification Strategy | Potential Functional Group | Purpose |

| Nucleobase | C8 | Electrophilic Halogenation | -Cl, -Br, -I | Handle for cross-coupling reactions |

| Nucleobase | N/A | Cross-coupling Reactions | Alkyl, Aryl, Alkenyl | Modulate biological activity and fluorescence |

| Ribose | 5'-OH | Phosphorylation | Phosphate | Formation of nucleotide analogs |

| Ribose | 5'-OH | Oxidation | Aldehyde | Further derivatization |

| Ribose | 2'-OH | Fluorination | -F | Enhance nuclease resistance, alter sugar pucker |

| Ribose | 2'-OH | O-Alkylation | -O-Methyl | Enhance nuclease resistance |

| Ribose | 3'-OH | Esterification | Ester | Prodrug strategies |

Stereoselective Synthesis Considerations for Modified Nucleosides

The stereochemistry of the glycosidic bond (the bond connecting the nucleobase to the ribose sugar) and the stereocenters within the ribose moiety are crucial for the biological activity of nucleosides. For synthetic analogs, controlling this stereochemistry is a significant challenge.

Control of Anomeric Configuration: The synthesis of nucleosides typically involves the coupling of a protected ribose derivative with a nucleobase. This reaction can result in a mixture of α and β anomers. Achieving high stereoselectivity for the desired β-anomer, which is the configuration found in natural nucleic acids, is a primary goal. Several methods have been developed to control the anomeric configuration:

Vorbrüggen Glycosylation: This is one of the most widely used methods for nucleoside synthesis. It involves the reaction of a silylated nucleobase with a protected ribofuranosyl acetate or chloride in the presence of a Lewis acid catalyst (e.g., TMS-triflate). The stereochemical outcome is often influenced by the "anomeric effect" and the participation of neighboring groups at the 2'-position of the ribose. A 2'-acyl protecting group, for instance, can participate in the reaction to favor the formation of the β-anomer.

Enzymatic Synthesis: Biocatalytic approaches using enzymes such as nucleoside phosphorylases can offer excellent stereoselectivity, producing the desired β-anomer under mild reaction conditions.

Control of Ribose Stereochemistry: When synthesizing nucleosides with modified sugars, controlling the stereochemistry of the newly introduced chiral centers on the ribose ring is essential.

Chiral Pool Synthesis: This approach starts with a readily available chiral molecule, such as D-ribose itself, and uses stereocontrolled reactions to introduce modifications while preserving the original stereochemistry.

Asymmetric Synthesis: For more complex modifications or the synthesis of L-nucleosides (the enantiomers of natural nucleosides), asymmetric synthesis strategies are employed. These may involve the use of chiral catalysts or chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, asymmetric multicomponent reactions have been developed for the synthesis of modified nucleosides with excellent diastereoselectivity. nih.gov

Conformationally Locked Nucleosides: The synthesis of "locked" nucleosides, where a bridge is introduced between the 2' and 4' carbons of the ribose, is a powerful strategy to restrict the sugar's flexibility. biosynth.com This pre-organizes the nucleoside into a specific conformation, which can enhance its binding affinity to target RNA or DNA. biosynth.com The stereoselective construction of this bridge is a critical step in their synthesis.

The stereochemical integrity of 1,N6-etheno-2-aza-adenosine and its derivatives is paramount for their interaction with biological targets. Therefore, the choice of synthetic route must carefully consider the methods for controlling the stereochemistry at the anomeric carbon and any modified positions on the sugar ring.

The table below outlines key considerations in the stereoselective synthesis of modified nucleosides:

| Stereochemical Challenge | Synthetic Approach | Key Features | Example |

| Anomeric Control (β-selectivity) | Vorbrüggen Glycosylation | Use of Lewis acids and silylated bases; neighboring group participation. | Coupling of silylated 2-aza-adenine with a 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. |

| Anomeric Control (α-selectivity) | Specific reaction conditions | Addition of organic bases like pyridine can favor α-anomer formation in some cases. nih.gov | Synthesis of α-thymidine. nih.gov |

| Ribose Modification | Chiral Pool Synthesis | Start from a chiral precursor like D-ribose. | Synthesis of 2'-deoxy-2'-fluoro-nucleosides. |

| Ribose Modification | Asymmetric Multicomponent Reactions | Formation of multiple stereocenters in a single step with high diastereoselectivity. nih.gov | Reaction of an aldehyde, an amine, and an isocyanide to build a modified acyclic nucleoside precursor. |

| Conformational Control | Synthesis of Locked Nucleosides | Intramolecular cyclization to form a bicyclic sugar moiety. | Synthesis of Locked Nucleic Acids (LNA). |

Advanced Analytical and Characterization Techniques for 1,n6 Etheno 2 Aza Adenosine Research

Spectroscopic Analysis (e.g., Fluorescence Properties for Research Tool Development)

The most prominent feature of 1,N6-etheno-2-aza-adenosine is its intrinsic fluorescence, making it a valuable tool in biochemical and cellular studies. nih.govnih.govnih.gov Spectroscopic analysis is fundamental to characterizing these properties and developing its applications.

Fluorescence Spectroscopy: 1,N6-etheno-2-aza-adenosine exhibits strong, blue fluorescence. scispace.com Early studies established its fluorescence emission maximum at 494 nm when excited at a wavelength of 358 nm in a citrate (B86180) buffer at pH 7.0. nih.govnih.govscispace.com This significant Stokes shift is advantageous for biological applications as it helps to minimize interference from the autofluorescence of cells and tissues. scispace.com The fluorescence can be detected at concentrations as low as 10⁻⁷ M. scispace.com

The development of fluorescent nucleoside analogs like 1,N6-etheno-2-aza-adenosine is a cornerstone of high-throughput screening (HTS) and fluorescence-based analytical methods in medicinal chemistry. nih.gov These analogs allow for the study of enzyme kinetics and protein-nucleoside interactions without the need for radioactive labels. nih.govcancer.gov For instance, the triphosphate form of this compound, 1,N6-etheno-2-aza-adenosine triphosphate, shows a dramatic increase in fluorescence intensity upon binding to proteins like heavy meromyosin, enabling detailed kinetic studies of muscle metabolism. nih.gov

A comparison with other related fluorescent nucleosides highlights the specific spectral properties of 1,N6-etheno-2-aza-adenosine. For example, 1,N6-etheno-7-deaza-2,8-diazaadenosine has a bathochromically shifted emission maximum at 531 nm. rsc.org

Table 1: Spectroscopic Properties of 1,N6-Etheno-2-Aza-Adenosine and Related Compounds

| Compound | Excitation Max (nm) | Emission Max (nm) | pH / Solvent | Reference |

|---|---|---|---|---|

| 1,N6-Etheno-2-Aza-Adenosine | 358 | 494 | pH 7.0 (Citrate Buffer) | nih.govnih.gov |

| 1,N6-Etheno-2-Aza-Adenosine | 358 | 494 | pH 5 | biolog.de |

| 1,N6-Etheno-7-deaza-2,8-diazaadenosine | Not Specified | 531 | pH 7.0 (Phosphate Buffer) | rsc.org |

| 1,N6-Ethenoadenosine-5'-triphosphate (ε-ATP) | 300 | 415 | pH 7.5 (Tris-HCl) | jenabioscience.com |

Chromatographic Methods for Purity Assessment and Isolation in Research

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are indispensable for the purification, purity assessment, and quantitative analysis of 1,N6-etheno-2-aza-adenosine and its derivatives in research settings.

High-Performance Liquid Chromatography (HPLC): HPLC is routinely used to ensure the purity of synthesized 1,N6-etheno-2-aza-adenosine. Purity is typically assessed by HPLC with UV detection, often at a wavelength of 290 nm, with acceptable purity levels generally being greater than 95%. biolog.de The generation of fluorescent etheno-derivatives of adenosine (B11128) and its metabolites, followed by HPLC separation with fluorescence detection, is a highly sensitive and selective method for their quantification in biological samples. nih.gov

In the context of enzymatic synthesis and metabolic studies, HPLC is crucial for separating and identifying various reaction products. For example, in the chemo-enzymatic synthesis of fluorescent nucleoside analogs using purine-nucleoside phosphorylase (PNP), HPLC analysis is used to monitor the reaction progress and purify the desired products. mdpi.commdpi.com The technique allows for the separation of different isomers and ribosylation products, which may have distinct spectral and biological properties. mdpi.commdpi.com

The development of optimized HPLC methods, sometimes coupled with tandem mass spectrometry (LC-MS/MS), allows for the ultrasensitive quantification of etheno-DNA adducts in biological matrices like urine and tissues, serving as biomarkers for oxidative stress and exposure to carcinogens. researchgate.netresearchgate.net

Table 2: Chromatographic Systems Used in the Analysis of Etheno-Nucleosides

| Technique | Stationary Phase / Column | Mobile Phase / Solvent System | Application | Reference |

|---|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Cellulose with fluorescent indicators | S1: 2-propanol:ammonium (B1175870) hydroxide (B78521):water (7:1:2, v/v) | Separation of reaction products | scispace.com |

| Thin-Layer Chromatography (TLC) | Cellulose with fluorescent indicators | S2: ethanol:1M ammonium acetate (B1210297) (7:3, v/v) | Separation of reaction products | scispace.com |

| HPLC | Not specified | Not specified, with UV detection at 290 nm | Purity analysis | biolog.de |

| HPLC with Fluorescence Detection | C18 column | Gradient of KH₂PO₄ buffer and methanol | Quantification of etheno-adenylates | nih.gov |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structural integrity of synthesized 1,N6-etheno-2-aza-adenosine. It provides essential information for verifying the identity of the compound and its intermediates.

In the initial synthesis of 1,N6-etheno-2-aza-adenosine, mass spectrometry was used to confirm the structure of the intermediate, 3-β-D-ribofuranosyl-4-amino-5-(imidazol-2-yl)imidazole. scispace.com The mass spectrum showed the parent ion (m/e 281) and a characteristic fragment ion (B + 1, m/e 148), which provided strong evidence for the proposed structure. scispace.com Mass spectra are typically obtained using instruments operating at 70 volts. scispace.com

When coupled with liquid chromatography (LC-MS/MS), mass spectrometry offers high sensitivity and specificity for identifying and quantifying etheno-adducts in complex biological samples. researchgate.net This technique is crucial for studying DNA damage and repair mechanisms, where the precise identification of adducts based on their molecular weight and fragmentation patterns is necessary. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 1,N6-etheno-2-aza-adenosine and its precursors in solution. It provides invaluable information about the connectivity of atoms and the three-dimensional structure of the molecule.

During the development of the synthesis for 1,N6-etheno-2-aza-adenosine, NMR was instrumental in tracking the base-catalyzed rearrangement of its precursor, 1,N6-ethenoadenosine. scispace.com When 1,N6-ethenoadenosine was treated with a base (0.5 N sodium hydroxide in D₂O), changes in the NMR spectrum were observed over time. The doublet corresponding to the H7 and H8 protons collapsed into a singlet, indicating that the imidazole (B134444) protons became magnetically equivalent after ring opening. scispace.com This, along with other spectral changes, supported the proposed mechanism involving nucleophilic attack and deformylation to form the key intermediate. scispace.com The use of various 1D and 2D NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HETCOR, is standard practice for the complete structural characterization of novel nucleoside analogs. rsc.org

Application of Molecular Imprinting Techniques for Selective Separation in Research

Molecular imprinting is an advanced technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule. nju.edu.cnmdpi.com These molecularly imprinted polymers (MIPs) offer high selectivity and stability, making them valuable tools for the selective separation and analysis of compounds like adenosine and its analogs from complex mixtures. nju.edu.cnmdpi.com

The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule (e.g., adenosine). acs.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target. mdpi.com

MIPs have been successfully developed for various applications, including solid-phase extraction, chromatographic separation, and as recognition elements in chemical sensors. nju.edu.cnrsc.org For instance, adenosine-imprinted nanosensors have been created for the real-time detection of adenosine in biological fluids like artificial plasma and urine, demonstrating the high selectivity of the imprinted sites against other nucleosides like guanosine (B1672433) and cytidine (B196190). acs.org While direct application of molecular imprinting for 1,N6-etheno-2-aza-adenosine is not extensively documented, the established success with adenosine provides a strong foundation for developing selective MIP-based separation and sensing methods for this specific fluorescent analog in future research. acs.org The techniques often involve surface imprinting on various substrates, including nanoparticles or sensor chips, to enhance accessibility and response. mdpi.comacs.org

Molecular Mechanisms and Biological Interactions in Preclinical Models

Preclinical Evaluation of Biological Activity in Cell Culture Models

Cytotoxicity in Specific Tissue Culture Lines (e.g., Rat Mammary Tumor, HeLa, Glioma)

Aza-nucleoside analogs exhibit significant cytotoxic effects across a range of cancer cell lines. The mechanism of cell death is often linked to the activation of innate immune pathways and is particularly effective against rapidly dividing cells. drugbank.com

Research into Azacitidine (AZA) has shown that its cytotoxic effects are mediated by the 2',5'-oligoadenylate synthetase (OAS)-RNase L pathway. pnas.org Treatment with AZA leads to DNA demethylation, which results in the transcription of endogenous double-stranded RNA (dsRNA). This self-dsRNA activates OAS enzymes, leading to the production of 2-5A, an activator of RNase L. The subsequent activation of RNase L induces apoptosis, or programmed cell death. pnas.orgpnas.org Cells that lack RNase L or key OAS enzymes show high resistance to the cytotoxic effects of AZA. pnas.org

This cytotoxic response has been observed in various tumor cell types. For instance, studies on A549 lung cancer cells demonstrated that AZA treatment leads to apoptotic cell death through this RNase L-dependent mechanism. pnas.orgpnas.org Notably, high-grade gliomas are among several primary malignant tumors that express elevated levels of OAS enzymes, suggesting a potential vulnerability to this cytotoxic pathway. pnas.org While specific studies on 2-Aza-8-aza-adenosine in rat mammary tumor cells are not detailed in the reviewed literature, the general principle of inhibiting mammary tumor growth through mechanisms that target actively dividing cells has been established for other therapeutic modalities in rat models. nih.gov Furthermore, various aza-compounds have demonstrated high cytotoxic activity against HeLa cervical cancer cells. researchgate.net

The cytotoxic effects of Azacitidine are most pronounced in rapidly proliferating cells, as its incorporation into nucleic acids disrupts metabolic processes essential for cell division. drugbank.com Non-proliferating cells are comparatively insensitive to its effects. drugbank.com

| Cell Line/Tumor Type | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Human Lung Carcinoma) | AZA induces apoptotic cell death. | Activation of the OAS-RNase L pathway via dsRNA transcribed from hypomethylated DNA. | pnas.org, pnas.org |

| High-Grade Gliomas | Identified as tumors expressing high levels of OAS enzymes. | Potential sensitivity to AZA-induced cytotoxicity via the OAS-RNase L pathway. | pnas.org |

| HeLa (Human Cervical Carcinoma) | Aza-compounds demonstrate high cytotoxic activity. | Not specified in detail, but aligns with general mechanisms of aza-nucleosides. | researchgate.net |

| General Cancer Cells | Cytotoxicity is highest in rapidly dividing cells. | Incorporation into RNA and DNA, disrupting protein and DNA synthesis. | drugbank.com |

Selective Inhibition of DNA Synthesis in Preclinical Cellular Models

A primary mechanism of action for purine (B94841) nucleoside analogs is the inhibition of DNA synthesis, which leads to the cessation of cell proliferation and induction of apoptosis. medchemexpress.com This class of compounds, which includes aza-adenosine derivatives, acts as antimetabolites that interfere with the production of new genetic material.

Azacitidine serves as a prominent example of this mechanism. Following cellular uptake, it undergoes a series of phosphorylations. drugbank.com It is first converted to its monophosphate form by uridine-cytidine kinase. Subsequent phosphorylations yield 5-azacytidine (B1684299) diphosphate (B83284) and triphosphate. The diphosphate form can be reduced to 5-aza-deoxycytidine diphosphate, which is then phosphorylated to create 5-azadeoxycitidine triphosphate. drugbank.com This deoxy-metabolite is then incorporated into DNA, where it inhibits DNA synthesis and covalently binds to DNA methyltransferase, leading to DNA hypomethylation. drugbank.com

Other adenosine (B11128) analogs, such as 8-amino-adenosine, also demonstrate the ability to decrease DNA synthesis, contributing to their anti-cancer effects. researchgate.net This inhibition is a critical factor in the cytotoxicity observed in rapidly dividing cancer cells, which are highly dependent on continuous DNA replication for their survival and proliferation. drugbank.commedchemexpress.com

| Compound | Mechanism of Inhibition | Cellular Model Context | Reference |

|---|---|---|---|

| Azacitidine (5-azacytidine) | Incorporation of its metabolite, 5-azadeoxycitidine triphosphate, into the DNA strand, which inhibits further synthesis. | General mechanism in proliferating cancer cells. | drugbank.com |

| Purine Nucleoside Analogs (General) | Broadly target and inhibit DNA synthesis, leading to apoptosis. | Antitumor activity in various lymphoid malignancies and other cancers. | medchemexpress.com |

| 8-amino-adenosine | Induces a decrease in DNA synthesis. | Demonstrated in studies of adenosine analogues' anti-cancer actions. | researchgate.net |

Effects on Cell Cycle Progression and DNA Replication in Preclinical Models

The eukaryotic cell cycle is a highly regulated process with critical checkpoints that ensure the fidelity of DNA replication and cell division. khanacademy.orgalbert.io Aza-nucleoside analogs exert significant influence on this process by disrupting DNA replication and activating these checkpoint controls, often leading to cell cycle arrest.

Preclinical studies show that Azacitidine can induce cell cycle arrest at different phases depending on the cell type. For example, in human prostate cancer cell lines, it has been shown to arrest the cell cycle in the S phase (DU145 cells) or the G1 phase (22RV1 and LNCaP cells). researchgate.net This halting of the cell cycle provides a window for the cell to attempt DNA repair; however, if the damage is irreparable, the cell may undergo apoptosis. khanacademy.org In murine myoblasts, AZA treatment was found to negatively affect cell cycle progression by promoting cell proliferation arrest and increasing the expression of the cell cycle inhibitor p21. ijbs.com

The G1 checkpoint is a primary decision point for a cell to commit to division. khanacademy.org DNA damage detected at this stage can trigger an arrest, often mediated by the p53 tumor suppressor protein and its downstream target, p21. mdpi.com Similarly, the G2 checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis. albert.iojci.org By inducing DNA damage or inhibiting replication, aza-nucleosides can trigger these checkpoints. For example, the related compound 8-chloro-adenosine was found to induce a G1 arrest in A549 cells, which have functional p53, while p53-null H1299 cells showed an accumulation in the S phase, highlighting the role of specific cellular pathways in the response. mdpi.com Disrupting these checkpoints in cancer cells, which often have faulty checkpoint controls, can selectively increase their sensitivity to DNA-damaging agents. jci.org

| Compound | Cell Line | Effect on Cell Cycle | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| Azacitidine (5-Aza-dC) | DU145 (Prostate Cancer) | S Phase Arrest | Associated with its incorporation into DNA during the synthesis phase. | researchgate.net |

| Azacitidine (5-Aza-dC) | 22RV1, LNCaP (Prostate Cancer) | G1 Phase Arrest | Not specified in detail. | researchgate.net |

| Azacitidine (AZA) | C2C12 (Murine Myoblasts) | Promotes cell cycle arrest. | Increased expression of p21. | ijbs.com |

| 8-chloro-adenosine | A549 (Lung Cancer, p53-wt) | G1 Phase Arrest | Rapid up-regulation of p21 protein following p53 activation. | mdpi.com |

| 8-chloro-adenosine | H1299 (Lung Cancer, p53-null) | S Phase Accumulation | Loss of G1 checkpoint due to p53 deficiency. | mdpi.com |

Structure Activity Relationships Sar and Molecular Design Principles

Impact of 2-Aza Modification on Nucleoside Analogue Activity

The substitution of the carbon atom at the 2-position of the purine (B94841) ring with a nitrogen atom, creating 2-aza-adenosine, significantly alters the electronic properties of the nucleobase, which in turn affects its interaction with biological targets. jst.go.jp This aza-modification can influence the recognition and processing of the nucleoside analogue by various enzymes, often leading to inhibitory effects on processes like viral replication or tumor cell proliferation. ontosight.ai

Research into the activity of 2-aza-adenosine and its derivatives has shown that this modification is often well-tolerated and can even enhance biological activity. For instance, in studies on adenosine (B11128) kinase (Ado kinase) from Mycobacterium tuberculosis, 2-aza-adenosine was identified as one of the most effective substrates for the enzyme. nih.govresearchgate.net This suggests that the purine salvage pathway in M. tuberculosis can be effectively targeted by 2-aza-adenosine analogues. nih.gov

The activity of 2-aza-adenosine analogues is also highly dependent on other substitutions on the purine ring. Studies on a series of 3′-azido-2′,3′-dideoxyadenosine (AZA) analogues designed as anti-HIV agents found that the introduction of a halogen at the 2-position of the 2-aza-adenosine scaffold did not yield significant anti-HIV activity. nih.gov In contrast, 2-methoxy substituted analogues demonstrated the most promising anti-HIV activity within the tested series, with the 2,6-bis-methoxy derivative showing an EC₅₀ of 13.2 μM with no cytotoxicity observed up to 100 μM. nih.gov This highlights that the interplay between the 2-aza modification and other substituents is crucial for determining the biological profile of the compound.

| Compound Modification | Anti-HIV Activity (EC₅₀) | Cytotoxicity | Notes |

|---|---|---|---|

| 2-Halogen substitution | Not significant | Some analogues showed increased cytotoxicity | Indicates that electronegative groups at this position are not favorable for activity. |

| 2-Methoxy substitution | Improved activity | Low to no cytotoxicity | The 2,6-bis-methoxy analogue was the most effective in the series. |

Role of the 1,N6-Etheno Bridge on Activity and Fluorescence

The introduction of a 1,N6-etheno bridge to adenosine and its analogues is a key modification that imparts fluorescence to the molecule. pnas.org This is typically achieved by reacting the nucleoside with α-halocarbonyl compounds like chloroacetaldehyde. pnas.orgfrontiersin.org The resulting ethenonucleosides are valuable tools in biochemical and cellular studies due to their intrinsic fluorescence. nih.gov

The fluorescence of 1,N6-etheno-adenosine derivatives is environmentally sensitive, with properties such as emission intensity and wavelength being influenced by factors like solvent polarity and binding to macromolecules. nih.gov For example, the fluorescence of 1,N6-ethenoadenosine 5'-triphosphate (ε-ATP) increases significantly upon binding to the protein actin, making it a useful probe for studying actin dynamics. nih.gov The spectroscopic properties of ε-ATP are characterized by an excitation maximum (λexc) at 300 nm and an emission maximum (λem) at 415 nm. jenabioscience.com

The 1,N6-etheno bridge can be combined with other modifications to create multifunctional molecular probes. The synthesis of 8-azido-1,N6-etheno-ATP results in a compound that is both fluorescent and photoreactive, allowing it to be used for photoaffinity labeling of ATP-binding sites. pnas.orgoup.com In this specific analogue, the azido (B1232118) group at the 8-position initially quenches the fluorescence of the etheno group; however, fluorescence develops upon photolysis of the azido group, providing a method to monitor the photoreaction kinetically. pnas.org Furthermore, the etheno bridge shifts the absorption to longer wavelengths, which allows photolysis to be carried out at wavelengths (300-350 nm) that minimize damage to proteins. pnas.org

Studies on 8-aza-3-deazaadenine nucleosides, which are isosteric to adenosine, have also shown that this core structure possesses useful fluorescent properties, with emission maxima in the range of 420-442 nm in aqueous solutions. nih.gov

| Compound | Excitation Max (λexc) | Emission Max (λem) | Key Feature/Application | Reference |

|---|---|---|---|---|

| 1,N6-Etheno-ATP (ε-ATP) | 300 nm | 415 nm | Fluorescence increases upon binding to actin. | nih.govjenabioscience.com |

| 8-Azido-1,N6-etheno-ATP | 288 nm, 302 nm, 340 nm (neutral pH) | 402 nm (pre-photolysis) -> 415 nm (post-photolysis) | Fluorescent and photoreactive; fluorescence develops upon photolysis. | pnas.orgoup.com |

| 2-Aryl-8-aza-3-deazaadenine Analogue (6a) | ~313 nm (in H₂O) | ~420 nm (in H₂O) | Inherently fluorescent nucleoside analogue. | nih.gov |

Influence of Sugar Moiety and Glycosidic Bond Modifications in Aza-Nucleosides

Modifications to the sugar moiety are a cornerstone of nucleoside analogue design, profoundly affecting the compound's conformation, stability, and biological activity. researchgate.net In aza-nucleosides, where a nitrogen atom replaces the endocyclic oxygen of the sugar ring, these modifications are equally critical. jst.go.jp The nitrogen in the aza-sugar can act as an additional hydrogen bond donor, potentially increasing the affinity of the analogue for its biological target. jst.go.jp

A significant class of sugar-modified nucleosides are carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group. In the context of aza-adenosines, carbocyclic modifications have proven effective. For instance, 8-aza-carbocyclic-adenosine was identified as a good substrate for M. tuberculosis adenosine kinase, indicating that the enzyme's active site can accommodate both the aza-modification on the base and the carbocyclic sugar. researchgate.net

Other sugar modifications common in antiviral and anticancer drug development include substitutions at the 2' and 3' positions. nih.gov The introduction of a 3'-azido group, as seen in Zidovudine (B1683550) (AZT), is a well-established strategy for creating chain-terminating inhibitors of viral polymerases. nih.govnih.gov This strategy has been applied to aza-purine nucleosides to develop compounds with anti-HIV activity. nih.gov Similarly, modifications at the 2' position, such as the introduction of a fluorine atom, can alter the sugar pucker and influence enzyme recognition. nih.govnih.gov

More complex sugar modifications involve replacing the entire furanose ring with other heterocyclic systems. For example, 2'-oxa-3'-aza-4'a-carbanucleosides, which contain an isoxazolidine (B1194047) ring, have been developed as mimics of natural nucleosides that can act as DNA chain terminators and exhibit antitumor activity. beilstein-journals.org Modifications to the glycosidic bond itself, such as altering its anomeric configuration or creating C-nucleosides, represent another avenue for creating novel aza-nucleoside analogues. jst.go.jpresearchgate.net

Comparative SAR Studies with Other Modified Adenosine Analogues

To understand the unique contribution of the 2-aza modification, it is essential to compare the SAR of 2-aza-adenosine analogues with other modified adenosines. Such comparative studies provide a broader context for rational drug design.

In a comprehensive study evaluating eighty nucleoside analogues as substrates or inhibitors of M. tuberculosis adenosine kinase, 2-aza-adenosine was found to be among the best substrates, alongside 8-aza-9-deaza-adenosine and 2-fluoro-adenosine. nih.gov This places the 2-aza modification on par with other effective substitutions like the 8-aza and 2-fluoro modifications in terms of substrate activity for this particular enzyme. In the same study, the most potent inhibitors were compounds with bulky N1-substituents (N1-benzyl-adenosine) or modifications at the 7-position (7-iodo-7-deaza-adenosine), suggesting that these positions are critical for inhibitory activity, while the 2-position is more amenable to modifications that retain substrate-like properties. nih.gov

Another comparative study focused on adenosine A₁ and A₂ receptor binding, comparing 2-aryl-8-azaadenosines with their corresponding 9-benzyl-8-azaadenines. nih.gov The results indicated that A₁ receptors seem to have more distinct structural requirements, particularly concerning the 9-substituted analogues, highlighting how different receptor subtypes can have unique SAR profiles for similarly modified ligands. nih.gov

Further comparisons have been made with deaza-adenosine analogues. For example, 7-deaza-adenosine analogues have shown significant potency as inhibitors of the Hepatitis C virus (HCV) polymerase. asm.org The 7-deaza modification, which replaces the N7 nitrogen with a carbon, was found to consistently improve inhibitory potency across several different sugar modifications compared to the corresponding adenosine analogues. asm.org Similarly, 8-aza-3-deazaadenine nucleosides were developed as inhibitors of siderophore biosynthesis and showed advantages over standard adenosine analogues, such as enhanced stability against the formation of degradative cyclonucleosides. nih.gov

| Compound | Modification Type | Activity Profile | Relative Activity/Potency |

|---|---|---|---|

| 2-Aza-adenosine | Base (2-position) | Substrate | One of the best substrates |

| 2-Fluoro-adenosine | Base (2-position) | Substrate & Potent Inhibitor | Best substrate; Kᵢ = 0.5 μM |

| 8-Aza-9-deaza-adenosine | Base (8 & 9-positions) | Substrate | One of the best substrates |

| N1-Benzyl-adenosine | Base (N1-position) | Potent Inhibitor | Kᵢ = 0.19 μM |

| 7-Iodo-7-deaza-adenosine | Base (7-position) | Potent Inhibitor | Kᵢ = 0.21 μM |

| Carbocyclic-adenosine | Sugar | Substrate | 38% activity of Adenosine |

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are indispensable tools for elucidating the complex interactions between nucleoside analogues like 2-aza-adenosine and their protein targets. mdpi.com These techniques provide atomic-level insights into binding modes, conformational changes, and the thermodynamic principles governing ligand recognition.

Homology modeling has been used to construct three-dimensional models of targets like the human A₂A adenosine receptor, using the known structure of rhodopsin as a template. nih.gov Automated docking procedures, such as FlexiDock, can then be used to predict the binding poses of various ligands, including agonists and antagonists. nih.gov Such studies have identified key interactions, for example, the hydrogen bonding between the exocyclic amino group of adenosine analogues and the side chain of asparagine (N6.55) in the A₂A receptor, and hydrophobic interactions with residues in the transmembrane helices. nih.govacs.org

MD simulations offer a dynamic view of ligand-receptor interactions, allowing researchers to observe the conformational flexibility of both the ligand and the protein over time. uoa.gr These simulations have been crucial for understanding how agonists induce conformational changes in G-protein coupled receptors (GPCRs) leading to receptor activation. nih.govmdpi.com For 2-substituted adenosine receptor agonists, MD simulations have revealed that different substituents can lead to distinct binding conformations; for instance, 2-aryl groups may interact with extracellular loop 2 (ECL2), while 2-arylethynyl groups interact more with transmembrane helix 2 (TM2). acs.org

Advanced techniques like Supervised Molecular Dynamics (SuMD) have been employed to map the entire recognition pathway of an agonist approaching its receptor from the extracellular space. rsc.org For adenosine and the A₂A receptor, SuMD simulations have identified possible metastable binding sites that the ligand may occupy before settling into the primary orthosteric pocket. rsc.org These computational approaches not only help to explain experimentally observed SAR data but also guide the rational design of new analogues with improved affinity and selectivity. mdpi.comacs.org

Applications of 1,n6 Etheno 2 Aza Adenosine As a Research Tool

Use as a Fluorescent Probe in Biological Experiments

1,N6-etheno-2-aza-adenosine is a fluorescent derivative of adenosine (B11128). nih.govnih.govnih.gov Its intrinsic fluorescence allows it to be used as a probe in various biological assays. The compound exhibits specific excitation and emission maxima, which are crucial for its detection in experimental setups.

Table 1: Spectroscopic Properties of 1,N6-Etheno-2-Aza-Adenosine

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | 358 |

| Emission Maximum | 494 |

Data sourced from a 1974 study on the synthesis of the compound. nih.govnih.govoup.com

A notable characteristic of this compound is the significant enhancement of its fluorescence intensity upon binding to certain proteins. For instance, the triphosphate form of 1,N6-etheno-2-aza-adenosine (aza-epsilon-ATP) displays a substantial increase in fluorescence when it binds to heavy meromyosin, a fragment of the myosin protein. nih.gov This property is particularly valuable for studying protein-ligand interactions and enzyme kinetics. nih.gov

The compound's fluorescence allows for the study of its incorporation into nucleic acids and its interaction with various cellular components. nih.govnih.gov Its cytotoxic properties have also been evaluated, showing selective activity against certain cancer cell lines. nih.govnih.govnih.gov A study demonstrated that it was active in a rat mammary tumor tissue culture line but inactive in HeLa and Glioma 26 tissue culture lines. nih.govnih.govnih.gov This selective cytotoxicity, combined with its fluorescence, opens avenues for its use in cancer research to probe cellular mechanisms. nih.govnih.gov

Table 2: Cytotoxicity of 1,N6-Etheno-2-Aza-Adenosine in Different Cell Lines

| Cell Line | Activity |

|---|---|

| Rat Mammary Tumor | Active |

| HeLa | Inactive |

| Glioma 26 | Inactive |

Findings from a toxicity study on the compound. nih.govnih.govnih.gov

Applications in Observing Cell Structures and Tracking Biomolecules

While the fluorescent nature of 1,N6-etheno-2-aza-adenosine suggests its potential for observing cellular structures and tracking the movement and localization of biomolecules, specific research demonstrating these applications is not currently available. In principle, as a fluorescent nucleoside analog, it could be metabolically incorporated into cellular RNA, allowing for the visualization of RNA synthesis, trafficking, and degradation. nih.govbiorxiv.org This approach has been successfully used with other fluorescent nucleosides to study RNA dynamics in living cells. nih.govbiorxiv.org However, studies confirming the metabolic incorporation and subsequent imaging of 1,N6-etheno-2-aza-adenosine within cells have not been published.

Potential in Evaluating Cell Functions and Distinguishing Cell Types in Research

The selective cytotoxicity of 1,N6-etheno-2-aza-adenosine points to its potential as a tool for evaluating specific cellular functions and for distinguishing between different cell types in a research context. nih.govnih.gov For example, its ability to selectively inhibit thymidine incorporation into the DNA of a rat mammary tumor suggests it could be used to probe DNA synthesis pathways in susceptible cancer cells. nih.govnih.gov This selectivity could theoretically be exploited to differentiate cancer cells from normal proliferative tissues in co-culture models or to investigate the mechanisms of drug resistance. However, beyond the initial cytotoxicity screenings, there is a lack of published research that has utilized this compound for these specific evaluative or distinguishing purposes.

Utility in Studying Tissue Pathology and Monitoring Microorganisms in Research Settings

The application of 1,N6-etheno-2-aza-adenosine in the study of tissue pathology and the monitoring of microorganisms remains a theoretical possibility based on its fluorescent and cytotoxic properties. As a fluorescent probe, it could potentially be used to label specific cell populations within tissue samples to study pathological changes. Its cytotoxic effects might also be explored against various microorganisms. Nevertheless, there are no specific studies in the existing scientific literature that have reported the use of 1,N6-etheno-2-aza-adenosine for these purposes. Further research would be required to validate its efficacy and utility in these areas.

Future Directions and Emerging Research Avenues for Aza Adenosine Analogues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for accessing a diverse range of aza-adenosine analogues. Current research focuses on moving beyond traditional methods to explore more innovative and efficient strategies.

One established method for synthesizing 1,N⁶-etheno-2-aza-adenosine involves treating 1,N⁶-etheno-adenosine with alkali, followed by nitrosation. nih.govoup.comnih.gov Mechanistic studies using tritiated adenosine (B11128) have shown that this process involves deformylation exclusively at the C-2 position. nih.govoup.comnih.gov Another approach to 2-aza-adenosine-3′,5′-cyclic phosphate (B84403) (2-aza-c-AMP) utilizes the treatment of 2-aza-1,N⁶-etheno-c-AMP with N-bromosuccinimide (NBS) or bromine under mild conditions, which provides the target compound in high yield. oup.com

Furthermore, the synthesis of carbocyclic aza-adenosine analogues often employs a hetero Diels-Alder reaction with cyclopentadiene (B3395910) to form a bicyclic isoxazolidine (B1194047) intermediate. acs.orgcapes.gov.br This intermediate can then be manipulated through reductive cleavage of the N-O bond or a palladium(0)-catalyzed allylic C-O bond cleavage to stereospecifically introduce the aza-adenine moiety. acs.orgcapes.gov.br For 2-aryl-8-aza-3-deazaadenosine analogues, a modified Minakawa-Matsuda annulation strategy has been employed, starting from a protected 5-alkynyl-1-β-D-ribofuranosyl-1H- nih.govCurrent time information in Bangalore, IN.ontosight.aitriazole-4-carbonitrile. nih.gov

The table below summarizes some of the key synthetic approaches for aza-adenosine analogues.

| Analogue | Starting Material | Key Reaction/Strategy | Reference(s) |

| 1,N⁶-Etheno-2-aza-adenosine | 1,N⁶-Etheno-adenosine | Alkali treatment followed by nitrosation | nih.govoup.comnih.gov |

| 2-Aza-adenosine-3′,5′-cyclic phosphate | 2-Aza-1,N⁶-etheno-c-AMP | Treatment with NBS or Br₂ | oup.com |

| Aza-adenosine | Xylofuranose | Stereoselective and divergent synthesis | acs.org |

| Fleximer 8-aza-7-deazaadenosine ribonucleosides | Fleximer 8-aza-7-deazaadenine | Chemoenzymatic synthesis using E. coli PNP | nih.gov |

| 4'-Amino substituted carbocyclic aza-adenosine analogues | Bicyclic isoxazolidine | Reductive N-O bond cleavage or Palladium(0)-catalyzed allylic C-O bond cleavage | acs.orgcapes.gov.br |

| 2-Aryl-8-aza-3-deazaadenosine analogues | 5-Alkynyl-1-β-D-ribofuranosyl-1H- nih.govCurrent time information in Bangalore, IN.ontosight.aitriazole-4-carbonitrile | Modified Minakawa-Matsuda annulation | nih.gov |

Advanced Preclinical Characterization of Mechanisms of Action

A deeper understanding of the mechanism of action of aza-adenosine analogues is crucial for their development as selective biological probes or therapeutic agents. Preclinical studies are increasingly focused on elucidating their molecular targets and downstream effects.

8-Azaadenosine (B80672) has been investigated as an inhibitor of adenosine deaminase acting on RNA 1 (ADAR1), an enzyme involved in A-to-I RNA editing. cvmh.fr However, some studies have indicated that 8-azaadenosine and 8-chloroadenosine (B1666358) may lack selectivity as ADAR inhibitors, showing similar toxicity in ADAR-dependent and -independent cancer cell lines. aacrjournals.orgaacrjournals.org These compounds can be incorporated into nascent RNA and DNA and can also be converted to their corresponding triphosphates, suggesting broader off-target effects. aacrjournals.org

In the context of Mycobacterium tuberculosis, 2-aza-adenosine has been identified as a substrate for adenosine kinase (Ado kinase), an enzyme essential for the activation of certain pro-drugs. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to rationally design more potent and selective substrates for M. tuberculosis Ado kinase. researchgate.netnih.gov These studies have revealed that modifications to both the adenine (B156593) and ribofuranosyl moieties significantly impact substrate and inhibitor activity. nih.govnih.gov

The interaction of aza-adenosine analogues with adenosine receptors (ARs) is another important area of preclinical investigation. acs.org For instance, 2-substituted (N)-methanocarba A₃ adenosine receptor agonists have been characterized for their potential in treating conditions like peripheral artery disease. acs.org The orientation of these analogues within the receptor binding pocket, often involving hydrogen bonding and π-π stacking interactions, is a key determinant of their affinity and selectivity. acs.org

Design and Synthesis of New Analogues with Tunable Properties

The design and synthesis of new aza-adenosine analogues with fine-tuned properties, such as enhanced potency, selectivity, or metabolic stability, is a major focus of current research. This is largely guided by structure-activity relationship (SAR) studies.

For instance, in the development of inhibitors for M. tuberculosis adenosine kinase, it was found that a hydrophobic pocket exists near the N⁶- and N¹-positions of adenosine. nih.gov The ability of an analogue to fit into this pocket increases its likelihood of being an inhibitor rather than a substrate. nih.gov Modifications at the 2-position can be accommodated, although they may lead to lower substrate activity. nih.gov

In the design of A₃ adenosine receptor agonists, the interplay between substitutions at the C2 and N⁶ positions of the adenosine scaffold has been shown to be critical for affinity and selectivity. acs.org For example, in a series of 2-aryl (N)-methanocarba adenosine analogues, an N⁶-ethyl moiety was found to be more favorable for human A₃AR affinity compared to N⁶-methyl or propyl groups. acs.org

The synthesis of flexible nucleoside analogues, or "fleximers," represents another strategy to create compounds with tunable properties. nih.govfrontiersin.org A series of 5'-norcarbocyclic aza/deaza-purine fleximers have been synthesized and evaluated as inhibitors of E. coli purine (B94841) nucleoside phosphorylase. frontiersin.org

The development of carbocyclic adenosine analogues with modifications at the 4'-position has also been explored to generate potential inhibitors of adenosine kinase. acs.orgcapes.gov.br These synthetic efforts often involve the incorporation of different heterocyclic bases, such as adenine, 8-azaadenine, and pyrazolo[3,4-d]pyrimidine, into the carbocyclic scaffold. acs.orgcapes.gov.br

Integration with Chemical Biology Techniques for Mechanistic Studies

The integration of aza-adenosine analogues with chemical biology techniques offers powerful tools for dissecting complex biological processes. These techniques allow for the study of these analogues in their native cellular environment.

Aza-adenosine analogues with fluorescent properties, such as 1,N⁶-etheno-2-aza-adenosine, are valuable probes for studying enzyme mechanisms and protein-nucleotide interactions in real-time. nih.govontosight.airesearchgate.net The fluorescence of 1,N⁶-etheno-2-aza-adenosine, which emits at 494 nm when excited at 358 nm, allows for sensitive detection in biochemical assays. nih.govoup.comnih.gov

The incorporation of azido (B1232118) groups into nucleosides, such as 2'-azidoadenosine, provides a chemical handle for "click" chemistry. acs.org This allows for the labeling of RNA containing these analogues with reporter molecules, facilitating studies on RNA localization, dynamics, and interactions. acs.org The synthesis of 2'-azido cytidine (B196190) and 2'-azido guanosine (B1672433) building blocks has expanded the toolkit for site-specific incorporation of these modified nucleosides into RNA. acs.org

Affinity-based protein profiling (AfBP) is another chemical biology approach where aza-adenosine analogues can be utilized. acs.org By designing probes that covalently bind to their target proteins, researchers can identify and characterize the binding partners of these analogues in complex biological samples. acs.org

Potential for Developing New Research Probes and Tools

The unique properties of aza-adenosine analogues make them highly suitable for development as novel research probes and tools to investigate a wide range of biological questions.

The fluorescent nature of compounds like 1,N⁶-etheno-2-aza-adenosine makes them excellent probes for studying enzyme kinetics and binding events. ontosight.aiontosight.ai Modified nucleotides such as 1,N(6)-etheno-2-azaadenosine guanosine 3'-phosphodiester can be used to probe enzyme mechanisms and nucleic acid-protein interactions. ontosight.ai

Aza-adenosine analogues are also used as probes to study nucleobase protonation in functional RNAs. nih.gov By introducing substitutions that alter the pKa of specific nitrogen atoms, researchers can investigate the role of protonation in RNA catalysis and structure. For example, 8-aza-adenosine has been used in such studies. nih.gov

Furthermore, the development of aza-adenosine analogues as selective inhibitors or substrates for specific enzymes, such as ADARs or adenosine kinases, provides valuable tools to probe the function of these enzymes in cellular pathways. nih.govacs.org For instance, the differential effects of 8-aza substitution on the activity of different ADAR enzymes have provided insights into their mechanistic differences. oup.com

The table below highlights some aza-adenosine analogues and their applications as research probes.

| Analogue | Property | Application | Reference(s) |

| 1,N⁶-Etheno-2-aza-adenosine | Fluorescent | Probing enzyme mechanisms, nucleic acid-protein interactions | nih.govontosight.aiontosight.ai |

| 2'-Azidoadenosine | Click-chemistry handle | Labeling and studying RNA | acs.org |

| 8-Aza-adenosine | Altered pKa | Probing nucleobase protonation in RNA | nih.gov |

| 8-Aza-7-deazaadenosine | Substrate for ADAR2 | Studying the mechanism of RNA editing enzymes | oup.com |

Investigation into Broader Biological Roles beyond Current Findings

While much of the research on aza-adenosine analogues has focused on their anticancer, antiviral, and enzyme-inhibitory properties, there is a growing interest in exploring their broader biological roles.

The ubiquitous nature of adenosine and its receptors in virtually all human tissues suggests that aza-adenosine analogues could have far-reaching physiological effects. accscience.com Adenosine signaling is involved in a wide array of processes, including cardiovascular function, neurological activity, and inflammation. accscience.comnih.gov Therefore, aza-adenosine analogues that modulate adenosine receptors could have potential applications in a variety of diseases.

For example, the adenosine A₂A receptor (A₂AR) is implicated in cancer progression and autoimmune diseases. nih.gov Aza-adenosine analogues that act as antagonists or allosteric modulators of A₂AR could represent novel therapeutic strategies. nih.govfrontiersin.org

The role of aza-adenosine analogues as antimetabolites is also being explored in different organisms. For instance, several adenosine analogues, including 8-aza-2-amino-deoxy-adenosine, have shown toxicity against the malaria parasite Plasmodium falciparum in vitro. nih.gov The differential toxicity of these compounds against the parasite compared to human cells suggests a potential therapeutic window. nih.gov

Furthermore, the impact of aza-adenosine analogues on complex biological networks is an emerging area of investigation. As our understanding of systems biology grows, there will be increasing opportunities to uncover novel biological functions and therapeutic applications for this versatile class of molecules. researchgate.net

Q & A

Q. What are the established synthetic pathways for 2-Aza-|A-adenosine, and how can researchers validate structural purity?

- Methodological Answer : Synthesis typically involves nucleoside analog preparation via Vorbrüggen glycosylation or enzymatic methods. To confirm structural identity, use 1H/13C NMR (assigning proton/carbon shifts) and high-resolution mass spectrometry (HRMS) . Purity is validated via HPLC (≥95% purity threshold) and melting point analysis . For new compounds, include X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguities .

- Data Example :

| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques |

|---|---|---|---|

| Vorbrüggen | 65 | 97% | 1H NMR, HRMS, HPLC |

| Enzymatic | 40 | 92% | 13C NMR, X-ray crystallography |

Q. How should researchers design initial cytotoxicity assays for this compound in cancer cell lines?

- Methodological Answer : Use dose-response curves (e.g., 0.1–100 μM) across multiple cell lines (e.g., HeLa, MCF-7). Include controls (vehicle-only and positive controls like cisplatin). Measure viability via MTT/WST-1 assays at 24/48/72 hours. Validate results with flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) . Ensure triplicate runs and statistical tests (e.g., Student’s t-test , p < 0.05) .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s mechanism of action across kinase inhibition studies?

- Methodological Answer : Conduct kinase profiling panels (e.g., 100+ kinases) to identify off-target effects. Use isothermal titration calorimetry (ITC) for binding affinity comparisons. Cross-validate with RNA-seq to assess downstream gene expression changes. Apply Bayesian statistical models to weigh evidence from conflicting studies, prioritizing assays with low inter-experimental variability .

- Data Interpretation Framework :

| Assay | Observed IC50 (μM) | Proposed Mechanism | Confounding Factor |

|---|---|---|---|

| Kinase A | 0.5 | Competitive inhibition | ATP concentration variability |

| Kinase B | 10.2 | Allosteric modulation | Buffer pH effects |

Q. How can researchers optimize this compound’s metabolic stability for in vivo studies?

- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Use LC-MS/MS to quantify degradation products. Modify the ribose moiety via prodrug strategies (e.g., phosphoramidates) or deuterium incorporation . Validate improvements using pharmacokinetic (PK) studies in rodents, monitoring AUC, Cmax, and half-life .

Experimental Design & Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply two-way ANOVA to assess interactions between dose and time. For heterogeneous data, use mixed-effects models to account for variability. Supplement with cluster analysis (e.g., k-means) to subgroup responders/non-responders. Report effect sizes (Cohen’s d) and confidence intervals alongside p-values .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) systematically via Design of Experiments (DoE) . Use principal component analysis (PCA) to identify critical process parameters. Establish acceptance criteria (e.g., yield ±5%, purity ±2%) and validate with accelerated stability testing .

Literature & Reproducibility

Q. What criteria should guide the selection of primary literature for replicating this compound studies?

- Methodological Answer : Prioritize studies with full experimental protocols (solvents, temperatures, reaction times) and raw spectral data . Exclude papers lacking negative controls or error bars . Cross-reference synthesis methods with patents or thesis dissertations , which often include granular details omitted from journals .

Q. How can researchers enhance the credibility of novel findings on this compound’s off-target effects?

- Methodological Answer : Use triangulation : combine biochemical assays , cheminformatics predictions , and cryo-EM structural data . Perform blinded experiments to reduce bias. Deposit data in public repositories (e.g., ChEMBL, PubChem) and share code for analysis pipelines (e.g., GitHub). Engage in pre-registration for hypothesis-driven work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.